molecular formula C9H9NO5 B8612338 2-(2-Methoxy-4-nitrophenyl)acetic acid

2-(2-Methoxy-4-nitrophenyl)acetic acid

Cat. No.: B8612338
M. Wt: 211.17 g/mol
InChI Key: MRSRVRQXSZHULI-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative with a methoxy (-OCH₃) group at the ortho position (C2) and a nitro (-NO₂) group at the para position (C4) on the aromatic ring. The acetic acid moiety (-CH₂COOH) is directly attached to the benzene ring, rendering the compound acidic due to the electron-withdrawing effects of the nitro group.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-(2-methoxy-4-nitrophenyl)acetic acid

InChI

InChI=1S/C9H9NO5/c1-15-8-5-7(10(13)14)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12)

InChI Key

MRSRVRQXSZHULI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Effects

2-(3-Methoxy-4-nitrophenyl)acetic Acid (CAS 5803-22-5)
  • Substituents : Methoxy (C3), nitro (C4).
  • Similarity : 0.91 (structural similarity score) .
  • Key Differences : The methoxy group at C3 (meta to the acetic acid) instead of C2 alters electronic distribution. The nitro group at C4 remains para to the acetic acid.
  • The electron-withdrawing nitro group at C4 increases acidity relative to non-nitro analogs.
2-(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic Acid (CAS 88516-84-1)
  • Substituents : Hydroxy (C4), methoxy (C3), nitro (C5).
  • Key Differences : Additional hydroxy group at C4 introduces hydrogen-bonding capacity. Nitro at C5 (meta to acetic acid) reduces conjugation with the acid group.
  • Impact : Enhanced solubility in polar solvents due to hydroxy group; reduced acidity compared to the target compound due to weaker electron withdrawal from the nitro group at C5 .

Functional Group Variations

2-(3-Bromo-4-methoxyphenyl)acetic Acid
  • Substituents : Bromo (C3), methoxy (C4).
  • Key Differences : Bromine replaces the nitro group, introducing steric bulk and weaker electron withdrawal (inductive effect).
  • Impact : Lower acidity (pKa ~4–5 estimated) compared to nitro-substituted analogs. Crystal packing involves O–H⋯O hydrogen-bonded dimers, a common feature in phenylacetic acids .
2-(2-Methyl-4-nitrophenoxy)acetic Acid (CAS 861296-08-4)
  • Substituents: Methyl (C2), nitro (C4); phenoxy linkage instead of phenylacetic acid.
  • Similarity : 0.93 .
  • Methyl at C2 reduces steric hindrance compared to methoxy.

Physicochemical Properties

Compound Substituents (Positions) Key Properties
2-(2-Methoxy-4-nitrophenyl)acetic acid -OCH₃ (C2), -NO₂ (C4) High acidity (pKa ~2–3 estimated); moderate solubility in polar solvents .
2-(3-Methoxy-4-nitrophenyl)acetic acid -OCH₃ (C3), -NO₂ (C4) Lower acidity than C2-methoxy analog; improved solubility .
2-(3-Bromo-4-methoxyphenyl)acetic acid -Br (C3), -OCH₃ (C4) Dihedral angle (78.15°) between acetic acid and ring; forms hydrogen-bonded dimers .
2-(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid -OH (C4), -OCH₃ (C3), -NO₂ (C5) Enhanced hydrogen bonding; lower thermal stability .

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